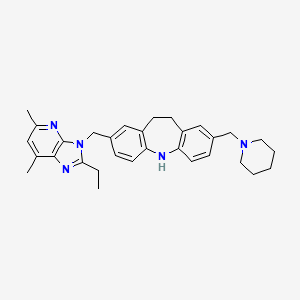

GPR4 antagonist 3b

Description

Overview of Proton-Sensing G Protein-Coupled Receptors (GPCRs)

Proton-sensing GPCRs (psGPCRs) are a distinct subfamily of G protein-coupled receptors that detect alterations in extracellular pH. These receptors are crucial for cellular and systemic responses to acidosis, a condition often associated with pathological states such as inflammation, ischemia, and tumor microenvironments.

Identification and Classification of GPR4 within the Proton-Sensing GPCR Family

GPR4 belongs to the Class A rhodopsin-like family of GPCRs and is classified within subfamily A15 frontiersin.orgwikipedia.orgnih.govnih.gov. It is one of four recognized psGPCRs, alongside TDAG8 (GPR65), OGR1 (GPR68), and G2A (GPR132) frontiersin.orgwikipedia.orgnih.gov. These receptors share the ability to sense extracellular proton concentrations, typically through the protonation of critical histidine residues within their extracellular domains nih.govplos.org. GPR4 is known to be activated over a broad pH range, from approximately 5.6 to 7.6, with optimal activation occurring in the acidic range of pH 6.4–6.8 frontiersin.orgwikipedia.orgnih.govplos.org.

Role of Extracellular Acidosis in Pathophysiology and GPR4 Activation

Extracellular acidosis, characterized by an accumulation of protons (H+) in the extracellular space, is a common feature in various disease states. This occurs due to factors such as increased metabolic activity (e.g., glycolysis), hypoxia, and inflammatory cell activity mdpi.comahajournals.org. GPR4 is activated by this acidic microenvironment, initiating downstream signaling cascades. Upon activation, GPR4 couples to various G proteins, including Gs, Gq, and G13, leading to diverse cellular responses such as increased cyclic adenosine (B11128) monophosphate (cAMP) production, activation of the NF-κB pathway, and modulation of inflammatory gene expression plos.orgahajournals.orgnih.govresearchgate.netnih.gov. These signaling events contribute to GPR4's pro-inflammatory and pro-angiogenic roles in pathological conditions.

Table 1: GPR4: Proton Sensing and Signaling Pathways

| Feature | Description |

| Family | Proton-Sensing GPCR (psGPCR) |

| Activation pH Range | Approximately 5.6–7.6 (optimal ~6.4–6.8) frontiersin.orgwikipedia.orgnih.govplos.org |

| Activation Mechanism | Protonation of extracellular histidine residues nih.govplos.org |

| Primary G Protein Coupling | Gs, Gq, G13 plos.orgahajournals.orgnih.govresearchgate.netnih.gov |

| Key Downstream Signaling | cAMP production, NF-κB activation, inflammatory gene expression plos.orgahajournals.orgnih.govresearchgate.netnih.gov |

Expression Patterns of GPR4 in Biological Systems

GPR4 exhibits a wide tissue distribution, with notable expression in specific cell types that are critical in inflammatory and vascular processes.

Endothelial Cell Systems and Vascular Tissues

GPR4 is predominantly expressed in vascular endothelial cells (ECs) and is abundant in vascular-rich tissues like the lung, kidney, and heart mdpi.comnih.govfrontiersin.orgnih.govguidetopharmacology.org. In ECs, GPR4 activation by acidosis plays a significant role in regulating endothelial barrier function, leukocyte adhesion, vascular permeability, and angiogenesis ahajournals.orgnih.govnih.govplos.orgnih.govnih.gov. This makes GPR4 a key mediator of inflammatory responses within the vasculature, contributing to conditions such as inflammatory bowel disease (IBD), ischemia, and potentially COVID-19 mdpi.comahajournals.orgfrontiersin.orgnih.govplos.org.

Immune Cell Populations and Inflammatory Sites

GPR4 is also expressed in various immune cell populations, including macrophages and T cells, where it modulates inflammatory signaling wikipedia.orgnih.govmdpi.comnih.govnih.govmdpi.comphysiology.orgmultispaninc.com. Its presence at inflammatory sites allows it to influence the recruitment and activity of immune cells, thereby contributing to the inflammatory cascade. Studies have linked GPR4 expression to inflammatory disorders such as arthritis and IBD, where its inhibition has demonstrated anti-inflammatory effects mdpi.comnih.govnih.govmdpi.comroyalsocietypublishing.org.

Neural Tissues and Nociceptive Pathways

In the central nervous system, GPR4 expression has been identified in specific brain regions, including the retrotrapezoid nucleus (RTN), serotonergic raphe nuclei, and various thalamic nuclei physiology.orgmdpi.comnih.gov. Its presence in the RTN suggests a role in central chemosensitivity, particularly in the regulation of breathing in response to changes in CO2 and pH physiology.orgmdpi.com. Furthermore, GPR4 is expressed in sensory neurons of the dorsal root ganglia and has been implicated in nociception and the modulation of pain sensation, particularly in the context of inflammatory pain physiology.orgroyalsocietypublishing.orgresearchgate.net.

Table 2: GPR4 Expression and Functional Roles in Biological Systems

| Biological System | Predominant Cell Types | Key Functions | Associated Pathologies/Conditions |

| Vascular System | Endothelial Cells (ECs) | Leukocyte adhesion, vascular permeability, angiogenesis, inflammatory response, endothelial barrier function | Inflammation (IBD, COVID-19), ischemia, tumor growth, tissue edema mdpi.comahajournals.orgnih.govfrontiersin.orgnih.govnih.govplos.orgnih.govnih.gov |

| Immune System | Immune cells (macrophages, T cells, etc.) | Modulation of inflammatory signaling, cytokine production, immune cell recruitment | Inflammation (IBD, arthritis), autoimmune diseases mdpi.comnih.govnih.govmdpi.comroyalsocietypublishing.org |

| Nervous System | Neurons (e.g., RTN), glial cells | CO2 chemosensing, respiratory control, nociception/pain modulation | Respiratory acidosis, inflammatory pain, central nervous system (CNS) disorders physiology.orgroyalsocietypublishing.orgmdpi.comnih.govresearchgate.net |

| Other Tissues | Kidney epithelial cells, osteoblasts, chondrocytes | Acid-base balance regulation, bone metabolism, potential role in kidney injury guidetopharmacology.orgphysiology.orgmdpi.comnih.gov | Renal acidosis, kidney disease, osteoarthritis guidetopharmacology.orgphysiology.orgmdpi.comnih.gov |

The development of specific GPR4 antagonists, such as the compound "GPR4 antagonist 3b," represents a promising therapeutic strategy. By blocking GPR4 activation, these antagonists can mitigate acidosis-induced inflammation, reduce leukocyte infiltration, and potentially alleviate pain and other pathological processes mediated by this receptor. Research into GPR4 antagonists has shown efficacy in preclinical models of inflammation, angiogenesis, and pain, underscoring GPR4's significance as a therapeutic target.

Other Tissue Distributions and Context-Dependent Upregulation

GPR4 is predominantly expressed in vascular endothelial cells (ECs) and is found in tissues rich in blood vessels, including the lung, kidney, heart, and liver nih.govpatsnap.comguidetopharmacology.org. Its expression is not limited to these tissues, as it has also been detected in neurons, immune cells, and intestinal fibroblasts probiologists.comoup.comresearchgate.net. In pathological conditions, GPR4 expression can be context-dependent and upregulated. For instance, GPR4 gene expression is significantly increased in the inflamed intestinal tissues of patients with inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), compared to normal tissues oup.commdpi.com. This upregulation is also observed in various types of cancer, such as hepatocellular carcinoma, head and neck cancer, breast cancer, and colorectal cancer (CRC), where increased GPR4 expression often correlates with poorer prognosis and decreased survival rates probiologists.commdpi.comspandidos-publications.comnih.govresearchgate.net.

GPR4 as a Pro-Inflammatory and Pro-Pathogenic Receptor in Acidic Microenvironments

GPR4 functions as a sensor for extracellular pH changes, becoming highly activated in acidic conditions (pH 6.4–6.9) which are characteristic of inflamed tissues, tumors, and ischemic areas patsnap.comfrontiersin.orgmedchemexpress.com. This activation triggers intracellular signaling cascades that mediate pro-inflammatory and pro-pathogenic effects.

Contribution to Inflammatory Responses and Cytokine/Chemokine Production

Activation of GPR4 by acidic pH stimulates the expression of inflammatory mediators in endothelial cells. This includes an increase in adhesion molecules such as E-selectin (SELE), vascular cell adhesion molecule 1 (VCAM-1), and intercellular adhesion molecule 1 (ICAM-1), which enhance leukocyte adhesion and infiltration nih.govoup.commdpi.commedchemexpress.com. Furthermore, GPR4 activation leads to the increased production of pro-inflammatory cytokines and chemokines, including IL-8, CXCL2, TNF-α, and IFN-γ nih.govoup.commdpi.comspandidos-publications.comfrontiersin.org. In IBD models, GPR4 deficiency has been shown to reduce intestinal inflammation, suggesting a pro-inflammatory role for this receptor in response to acidic microenvironments nih.govoup.com. GPR4 also contributes to inflammatory responses in other conditions, such as COVID-19, where its antagonism is being investigated to mitigate hyper-inflammatory responses frontiersin.orgbiorxiv.org.

Involvement in Angiogenesis and Lymphangiogenesis

GPR4 plays a critical role in angiogenesis, the formation of new blood vessels, particularly in acidic microenvironments patsnap.comspandidos-publications.comspandidos-publications.comacs.orgoup.comresearchgate.netbiorxiv.org. Activation of GPR4 in endothelial cells promotes angiogenesis by regulating pathways such as VEGF/VEGFR and STAT3 spandidos-publications.comspandidos-publications.comresearchgate.net. Studies have shown that GPR4 deficiency leads to reduced tumor angiogenesis and impaired blood vessel formation in various cancer models mdpi.comspandidos-publications.comnih.govbiorxiv.orgnih.gov. For example, GPR4 knockout mice exhibit reduced blood vessel density in tumors, correlating with decreased tumor growth mdpi.comnih.gov. This receptor is also implicated in the angiogenic response to VEGF and is involved in the formation of vascular structures, with GPR4-null embryos showing vascular abnormalities spandidos-publications.comtandfonline.com. While its role in lymphangiogenesis is less extensively detailed, its impact on vascularization suggests a broader influence on vessel development.

Modulation of Cellular Proliferation, Migration, and Transformation

GPR4 influences cellular proliferation, migration, and transformation, with its effects often dependent on the cellular context and pH. In endothelial cells, GPR4 activation can promote proliferation and migration spandidos-publications.comspandidos-publications.comnih.gov. In cancer, GPR4 has been linked to promoting tumor growth and metastasis. For instance, GPR4 upregulation in colorectal cancer (CRC) correlates with poor prognosis and promotes cancer cell proliferation and migration, potentially through pathways like YAP1 and the Hippo pathway mdpi.comnih.govresearchgate.net. Conversely, in some cancer types, such as melanoma and prostate cancer, GPR4 overexpression has been reported to inhibit migration and invasion probiologists.com. GPR4 has also been implicated in oncogenic transformation when expressed in fibroblasts probiologists.comspandidos-publications.com.

Role in Fibrogenesis and Tissue Remodeling

GPR4 is significantly involved in fibrogenesis and tissue remodeling, particularly in the context of inflammatory bowel diseases researchgate.netoup.commdpi.comtaylorandfrancis.comoup.comnih.gov. Increased GPR4 expression has been observed in fibrotic lesions of Crohn's disease patients, correlating with pro-fibrotic gene expression and collagen deposition researchgate.netoup.comoup.com. In murine models of intestinal fibrosis, Gpr4 deficiency is associated with a decrease in fibrogenesis, evidenced by reduced collagen content and expression of fibrosis markers oup.commdpi.comoup.comnih.gov. The GPR4 antagonist NE52-QQ57 has also been shown to decrease collagen deposition, suggesting that targeting GPR4 could be a therapeutic strategy for IBD-associated fibrosis researchgate.netoup.comnih.gov.

Impact on Apoptosis and Cellular Survival

GPR4 has been reported to play a role in regulating cellular apoptosis and survival. Some studies indicate that GPR4 activation can inhibit cell apoptosis, thereby promoting cellular survival spandidos-publications.com. In the context of cancer, GPR4 has been shown to promote cell survival through mechanisms that involve the Hippo pathway and YAP1 nuclear localization nih.gov. Conversely, in some instances, GPR4 activation has been linked to ER stress and apoptosis of endothelial cells medchemexpress.com. The precise impact of GPR4 on apoptosis and survival can be context-dependent, influenced by factors such as the specific cell type, the microenvironment's pH, and the activation of downstream signaling pathways.

Compound List:

GPR4

Structure

3D Structure

Properties

Molecular Formula |

C31H37N5 |

|---|---|

Molecular Weight |

479.7 g/mol |

IUPAC Name |

3-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]-8-(piperidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine |

InChI |

InChI=1S/C31H37N5/c1-4-29-34-30-21(2)16-22(3)32-31(30)36(29)20-24-9-13-28-26(18-24)11-10-25-17-23(8-12-27(25)33-28)19-35-14-6-5-7-15-35/h8-9,12-13,16-18,33H,4-7,10-11,14-15,19-20H2,1-3H3 |

InChI Key |

YFBWGDXTUXTMEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC4=C(C=C3)NC5=C(CC4)C=C(C=C5)CN6CCCCC6)N=C(C=C2C)C |

Origin of Product |

United States |

Preclinical Discovery and Development of Gpr4 Antagonist 3b

Initial Lead Compound Identification and Optimization Strategy

The identification of GPR4 antagonist 3b as a potent and selective GPR4 antagonist was the culmination of dedicated research efforts to find effective modulators of this proton-sensing receptor.

The development of this compound built upon the broader scientific understanding of proton-sensing GPCRs. While specific prior lead compounds that were directly optimized into "3b" are not extensively detailed in public literature, the compound's designation as the "first potent and selective" antagonist suggests it represented a significant breakthrough, potentially stemming from efforts to characterize and improve upon earlier, less effective GPR4 modulators or from novel screening approaches. The scientific community's growing interest in GPR4's role in disease states necessitated the development of reliable pharmacological tools, driving the search for such leads.

Structure-Activity Relationship (SAR) studies are critical in medicinal chemistry for understanding how chemical structure correlates with biological activity. For this compound, SAR studies were instrumental in guiding the derivatization of lead structures to achieve the desired pharmacological profile. These studies systematically explored how modifications to the compound's molecular architecture influenced its binding affinity and functional activity at the GPR4 receptor. While specific SAR data detailing the impact of individual chemical modifications are not publicly elaborated, the resulting compound, this compound, demonstrates a well-defined potency and selectivity, indicative of rigorous SAR exploration during its development.

Design Rationale for Enhanced Potency and Selectivity of this compound

The design of this compound was guided by the objective of creating a compound that could effectively block GPR4 activity with minimal off-target effects, thereby serving as a valuable tool for research and potential therapeutic development.

A primary goal in the development of this compound was to achieve high binding affinity to the GPR4 receptor. This was addressed through strategic molecular modifications aimed at optimizing interactions with the receptor's binding pocket. The compound has been characterized with an IC50 value of 67 nM, signifying potent antagonism. This level of potency suggests that specific structural features were incorporated or refined to ensure strong and effective binding to GPR4, enabling its use in various experimental settings.

A key aspect of the design rationale for this compound was to ensure its selectivity for GPR4 over other related proton-sensing GPCRs, such as GPR65 (TDAG8) and GPR68 (OGR1). This selectivity is crucial to isolate the specific biological effects mediated by GPR4 without confounding contributions from other receptors. This compound has demonstrated a lack of activity against TDAG8 and OGR1, with IC50 values exceeding 10 µM for these receptors. This high degree of selectivity underscores the success of the design strategies employed to differentiate GPR4 from its closely related counterparts, making it a reliable pharmacological tool.

Pharmacological Characterization and Mechanism of Action of Gpr4 Antagonist 3b

Antagonistic Potency Evaluation

The inhibitory activity of GPR4 antagonist 3b was quantified to establish its potency in cellular systems.

In Vitro Functional Assays for GPR4 Activity Inhibition

The antagonistic effects of compound 3b on GPR4 were evaluated using a cyclic AMP (cAMP) response element (CRE) activity assay in HEK293 cells engineered to express the GPR4 receptor. nih.gov GPR4 activation by acidic conditions typically leads to an increase in intracellular cAMP levels, which in turn stimulates the transcription of genes regulated by CRE. The assay measures the ability of the antagonist to inhibit this pH-induced CRE activity, thereby providing a functional readout of GPR4 inhibition.

Determination of Half-Maximal Inhibitory Concentration (IC50) in Cellular Models

Through dose-response investigations using the CRE activity assay, the half-maximal inhibitory concentration (IC50) for this compound was determined. nih.gov Compound 3b exhibited potent inhibition of GPR4 with an IC50 value of 67 nM. probechem.comnih.gov This indicates a high level of potency in a cellular context.

Selectivity Profiling against Related Proton-Sensing GPCRs

A critical aspect of characterizing a novel antagonist is to determine its selectivity against related receptors to assess the potential for off-target effects. GPR4 belongs to a family of proton-sensing GPCRs that also includes GPR65 (TDAG8) and GPR68 (OGR1). nih.gov

Assessment of Off-Target Activity on GPR65 (TDAG8)

The selectivity of this compound was assessed against GPR65, also known as T-cell death-associated gene 8 (TDAG8). Functional assays were conducted in HEK293 cells expressing TDAG8. nih.gov The results demonstrated that compound 3b was completely inactive against TDAG8 at concentrations as high as 10 μM. probechem.comnih.gov

Assessment of Off-Target Activity on GPR68 (OGR1)

Similarly, the off-target activity of compound 3b was evaluated on GPR68, or Ovarian cancer G-protein coupled receptor 1 (OGR1), using an NFAT (nuclear factor of activated T-cells) activity assay in HEK293 cells expressing the receptor. nih.gov Compound 3b showed no antagonistic activity on OGR1, even at a concentration of 10 μM. probechem.comnih.gov

Comparative Analysis with Other GPR4 Antagonists

The development of this compound was part of a structure-activity relationship study starting from a known GPR4 antagonist, compound 1. nih.gov While the lead compound 1 was an active GPR4 antagonist with an IC50 of 130 nM, it also exhibited antagonistic effects on both TDAG8 and OGR1 at concentrations greater than 1 μM. nih.gov In contrast, compound 3b, which features a piperidine moiety instead of the piperazine in compound 1, was approximately twofold more potent against GPR4 and, crucially, displayed high selectivity with no activity against TDAG8 and OGR1. nih.gov This makes compound 3b a more selective pharmacological tool for studying the roles of GPR4. probechem.comnih.gov

| Compound | GPR4 IC50 (nM) | GPR65 (TDAG8) Activity | GPR68 (OGR1) Activity |

| This compound | 67 | Inactive (>10 μM) | Inactive (>10 μM) |

| Compound 1 | 130 | Antagonistic (>1 μM) | Antagonistic (>1 μM) |

Molecular Mechanisms of GPR4 Antagonism by Compound 3b

The inhibitory action of compound 3b on GPR4 is multifaceted, involving interference with the receptor's unique activation mechanism, modulation of its downstream signaling partners, and specific structural interactions.

The activation of GPR4 is intrinsically linked to changes in extracellular pH. patsnap.com The receptor functions as a molecular sensor for protons, with its activity increasing as the extracellular environment becomes more acidic. frontiersin.org This pH-sensing capability is primarily mediated by a sophisticated network of histidine residues located in the receptor's extracellular domain. biorxiv.org Under acidic conditions, these histidine residues become protonated, inducing a conformational change in the receptor that shifts it from an inactive to an active state, thereby enabling it to initiate intracellular signaling. biorxiv.orgecnu.edu.cnnih.gov

As an antagonist, compound 3b functions by preventing this proton-induced activation. nih.govpatsnap.com By binding to the receptor, it stabilizes an inactive conformation, effectively blocking the conformational shift that is necessary for receptor activation, even in an acidic environment. This inhibitory mechanism prevents the receptor from transducing the extracellular pH signal into a cellular response.

Upon activation by protons, GPR4 exhibits coupling plasticity, engaging with multiple families of heterotrimeric G proteins to regulate a diverse array of downstream effector systems. biorxiv.orgnih.gov The primary signaling pathways activated by GPR4 include:

Gαs/cAMP Pathway : Coupling to Gαs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net

Gα12/13/RhoA Pathway : Engagement of Gα12/13 proteins activates the small GTPase RhoA, which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and vascular permeability. nih.govresearchgate.net

Gαq/11/PLC Pathway : GPR4 can also signal through Gαq/11 proteins to activate phospholipase C (PLC), though this pathway is less characterized than the Gs and G13 routes. nih.gov

These signaling cascades are central to the pro-inflammatory functions of GPR4, particularly in vascular endothelial cells where the receptor is highly expressed. frontiersin.orgnih.gov GPR4 activation promotes the expression of inflammatory genes and adhesion molecules, leading to increased leukocyte-endothelial interactions and vascular leakiness. nih.govresearchgate.net

This compound exerts its pharmacological effects by inhibiting the activation of these G protein-dependent pathways. By preventing the initial activation of the GPR4 receptor, compound 3b effectively uncouples it from its G protein partners, thereby blocking the downstream signaling events that contribute to inflammation and tissue damage. patsnap.comresearchgate.net

| G Protein Family | Primary Effector | Key Downstream Signal | Functional Consequence |

|---|---|---|---|

| Gαs | Adenylyl Cyclase | ↑ cAMP | Gene Expression (e.g., adhesion molecules) |

| Gα12/13 | RhoGEFs | ↑ RhoA activity | Stress Fiber Formation, Increased Permeability |

| Gαq/11 | Phospholipase C (PLC) | ↑ IP3 & DAG | Calcium Mobilization |

Understanding the precise structural basis for the interaction between an antagonist and its receptor is crucial for rational drug design. While a specific cryo-electron microscopy (Cryo-EM) structure of GPR4 in complex with compound 3b has not been reported, recent high-resolution Cryo-EM structures of GPR4 in both active and inactive states have provided a detailed architectural framework of the receptor. biorxiv.orgpdbj.orgresearchgate.net

These structural studies have elucidated key features of GPR4, including the orthosteric binding pocket where ligands are expected to bind and the arrangement of the extracellular histidine residues critical for proton sensing. ecnu.edu.cnnih.govresearchgate.net Cryo-EM structures of GPR4 bound to other antagonists, such as NE52-QQ57, show the antagonist occupying the orthosteric pocket and stabilizing the receptor in an inactive conformation. pdbj.org These findings provide a robust model for how antagonists like compound 3b likely function. It is proposed that compound 3b binds within this same pocket, preventing the protonation-induced conformational changes necessary for G protein coupling. The existence of these structural insights provides a solid foundation for future structure-based drug design efforts aimed at developing novel GPR4 modulators. biorxiv.orgresearchgate.netresearchgate.net

In Vitro Investigations of Gpr4 Antagonist 3b and Gpr4 Signaling

Effects on GPR4-Mediated Intracellular Signaling Pathways

GPR4 is known to signal through multiple intracellular pathways, primarily involving Gs, G12/13, and Gq/11 proteins nih.govmdpi.commdpi.com. GPR4 antagonist 3b, by binding to GPR4, is expected to inhibit these activation events.

A primary signaling pathway for GPR4 involves coupling to the Gs protein, leading to the activation of adenylyl cyclase and subsequent accumulation of cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.govplos.orgguidetopharmacology.orgmdpi.comresearchgate.netoup.combiorxiv.org. Acidic pH-induced activation of GPR4 in cells expressing the receptor leads to increased cAMP levels researchgate.netresearchgate.netplos.org. For instance, physiological acidification (pH 7.4 to 7.0) in human umbilical vein endothelial cells (HUVECs) expressing GPR4 resulted in approximately a 55% increase in cAMP, an effect that was completely prevented by the GPR4 antagonist NE-52-QQ57 researchgate.net. As a GPR4 antagonist, compound 3b is understood to inhibit this Gs/cAMP pathway activation, thereby dampening the downstream cellular responses mediated by increased cAMP.

GPR4 also couples to the G12/13 protein family, which activates the Rho signaling pathway nih.govplos.orgmdpi.comnih.govbiorxiv.org. This pathway is critical for regulating the actin cytoskeleton and is often assessed through the activity of the Serum Response Element (SRE) plos.orgnih.govgenecards.org. Extracellular acidification stimulates SRE-driven transcriptional activity in cells expressing GPR4, an effect mediated by G13 proteins and Rho nih.govgenecards.org. Studies involving imidazopyridine compounds, which include structural relatives to the development of 3b, have demonstrated inhibition of acidic pH-induced SRE activity specifically in GPR4-expressing cells nih.gov. By blocking GPR4, antagonist 3b is therefore anticipated to attenuate G13/Rho signaling and consequently reduce SRE transcriptional activity.

GPR4 has also been shown to activate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+) nih.govmdpi.commdpi.commdpi.comspandidos-publications.comnih.govnih.gov. This Ca2+ signaling cascade is a common downstream effect of Gq-coupled receptors and plays a role in various cellular processes, including inflammation ionbiosciences.commdpi.com. GPR4's involvement in this pathway suggests that GPR4 antagonism by compound 3b would inhibit the acid-induced increase in intracellular Ca2+ levels.

Evidence indicates that GPR4 activation can influence mitogen-activated protein kinase (MAPK) signaling cascades oup.com. Specifically, the activation of GPR4 has been linked to the activation of cAMP/MAPK signaling, contributing to endothelial dysfunction oup.com. The efficacy of GPR4 antagonists, such as NE 52-QQ57, in rescuing vascular phenotypes associated with GPR4 activation, further supports GPR4's role in regulating MAPK pathways, including JNK oup.com. Consequently, this compound is expected to inhibit these acid-induced MAPK signaling events.

Cellular Responses to GPR4 Antagonism in Acidic Microenvironments

In acidic microenvironments, GPR4 activation in endothelial cells leads to pro-inflammatory responses, including increased cell adhesion and expression of adhesion molecules, which facilitate leukocyte infiltration nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. This compound is designed to mitigate these cellular responses.

Acidic pH-induced activation of GPR4 in endothelial cells results in increased expression of key adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1) nih.govnih.govmdpi.comresearchgate.netnih.gov. These molecules are crucial for the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues, a hallmark of inflammatory responses oatext.com. Studies have shown that GPR4 activation augments the expression of these adhesion molecules, leading to increased endothelial cell adhesiveness and leukocyte adhesion nih.govresearchgate.netnih.gov. For example, GPR4 antagonist 39C, a related compound, was found to reduce the expression of VCAM-1, ICAM-1, and E-selectin in primary endothelial cells nih.govmdpi.com. Furthermore, GPR4 knockdown or inhibition by other antagonists has demonstrated a reduction in VCAM-1 and E-selectin protein expression in endothelial cells nih.gov. This compound, by blocking GPR4 activation, is therefore expected to attenuate the upregulation of these adhesion molecules, thereby reducing endothelial cell activation and subsequent leukocyte infiltration.

Table 1: GPR4 Signaling Pathway Modulation by Antagonism

| Signaling Pathway | GPR4 Activation (Acidosis) | Expected Effect of GPR4 Antagonism (e.g., by 3b) | Supporting Evidence |

| Gs/cAMP | Increased cAMP accumulation | Inhibition of cAMP accumulation | researchgate.netnih.govresearchgate.netplos.orgguidetopharmacology.orgmdpi.comresearchgate.netbiorxiv.org |

| G13/Rho/SRE | Increased SRE activity (reflecting Rho activity) | Inhibition of SRE activity | plos.orgnih.govbiorxiv.orggenecards.org |

| Gq/PLC/Ca2+ | Increased Ca2+ flux via PLC activation | Inhibition of Ca2+ flux | nih.govmdpi.commdpi.commdpi.comspandidos-publications.comnih.govnih.gov |

| MAPK Cascades | Activation of MAPK signaling | Inhibition of MAPK activation | oup.com |

Table 2: Cellular Responses in Endothelial Cells to GPR4 Antagonism in Acidic Environments

| Cellular Response | GPR4 Activation (Acidosis) | Effect of GPR4 Antagonism (e.g., by 3b) | Supporting Evidence |

| Endothelial Cell Adhesion | Increased adhesion to monocytes/leukocytes | Attenuated/Reduced adhesion | nih.govnih.govresearchgate.netnih.govnih.gov |

| VCAM-1 Expression | Upregulated | Downregulated/Reduced expression | nih.govmdpi.comresearchgate.netnih.govnih.gov |

| E-selectin Expression | Upregulated | Downregulated/Reduced expression | nih.govmdpi.comresearchgate.netnih.gov |

| ICAM-1 Expression | Upregulated | Downregulated/Reduced expression | nih.govmdpi.comresearchgate.net |

| Leukocyte Infiltration | Facilitated | Reduced infiltration | nih.govresearchgate.netmdpi.comspandidos-publications.comnih.gov |

| Vascular Permeability/Leakiness | Increased (via G13/Rho) | Reduced permeability/leakiness | nih.govmdpi.comnih.gov |

Compound Names

this compound

GPR4 antagonist 39C (EIDIP)

GPR4 antagonist 1

NE-52-QQ57

Suppression of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-8, CCL20)

GPR4 activation, particularly under acidic conditions, has been shown to augment the expression of pro-inflammatory mediators in various cell types, notably endothelial cells. GPR4 antagonism, as demonstrated with compounds like 3b and others such as NE-52-QQ57, has been observed to suppress the production and expression of key pro-inflammatory cytokines and chemokines.

Studies indicate that acidic pH activation of GPR4 leads to increased expression of genes such as IL-8, CCL20, and TNF-α nih.govmdpi.comphysiology.org. Pharmacological inhibition of GPR4 has been shown to mitigate inflammatory responses in disease models, including inflammatory bowel disease (IBD), by downregulating the expression of these cytokines nih.govphysiology.org. Furthermore, GPR4 antagonists have been reported to reduce the expression of inflammatory molecules including TNF-α, IL-1β, IL-6, and IL-8 in various cellular contexts frontiersin.orgbiorxiv.org. These findings highlight the role of GPR4 in orchestrating inflammatory signaling cascades and the potential of its antagonists to dampen these responses.

Table 1: Impact of GPR4 Antagonism on Pro-Inflammatory Cytokine and Chemokine Production

| Cytokine/Chemokine | Effect of GPR4 Activation (Acidosis) | Effect of GPR4 Antagonism (e.g., 3b) | Primary Source(s) |

| TNF-α | Increased expression | Suppression/Reduction | nih.govmdpi.comfrontiersin.orgbiorxiv.org |

| IL-8 | Increased expression | Suppression/Reduction | nih.govmdpi.comfrontiersin.orgbiorxiv.org |

| CCL20 | Increased expression | Suppression/Reduction | nih.govmdpi.comphysiology.org |

Influence on Endoplasmic Reticulum (ER) Stress Response Genes (e.g., CHOP, ATF3)

Acidosis, mediated through GPR4 activation, has been implicated in the induction of endoplasmic reticulum (ER) stress response genes. Research indicates that acidic pH can increase the expression of genes such as CHOP (C/EBP homologous protein) and ATF3 (activating transcription factor 3) in endothelial cells nih.govnih.gov. GPR4 plays a crucial role in mediating this ER stress response induced by acidosis nih.govnih.gov.

Specifically, studies have demonstrated that GPR4 antagonism can significantly inhibit the acidosis-induced mRNA expression of ATF3 and CHOP nih.gov. The activation of GPR4 under acidic conditions leads to the augmentation of ER stress response genes, including PERK, ATF6, ATF3, CHOP, and IRE1 nih.govmdpi.com. The expression of other downstream mediators of the unfolded protein response (UPR), such as ATF4 and spliced XBP-1, is also induced by acidosis, with GPR4 playing a central role in this process nih.govnih.gov. These findings suggest that GPR4 signaling is a key regulator of ER stress pathways in response to extracellular acidification.

Table 2: Influence of GPR4 Signaling on ER Stress Response Genes

| ER Stress Gene | Effect of GPR4 Activation (Acidosis) | Effect of GPR4 Antagonism (e.g., 3b) | Primary Source(s) |

| CHOP | Increased expression | Inhibition/Reduction | nih.govmdpi.comphysiology.orgfrontiersin.orgnih.govnih.gov |

| ATF3 | Increased expression | Inhibition/Reduction | nih.govmdpi.comphysiology.orgfrontiersin.orgnih.govnih.gov |

| PERK | Increased expression | Inhibition/Reduction | nih.govmdpi.com |

| ATF6 | Increased expression | Inhibition/Reduction | nih.govmdpi.com |

| ATF4 | Increased expression | Inhibition/Reduction | nih.govnih.gov |

| IRE1 | Increased expression | Inhibition/Reduction | nih.govmdpi.com |

| XBP-1 | Increased expression | Inhibition/Reduction | nih.govnih.gov |

Effects on Cell Transformation and Tumor-Related Secretion in Specific Cell Lines (e.g., MtT/S pituitary tumor cells, SCCHN cells)

GPR4 has been investigated for its role in various cancer types, with context-dependent pro- and anti-tumorigenic effects reported nih.gov. In the context of tumor-related secretion, this compound has shown specific effects in MtT/S pituitary tumor cells. These cells, which produce growth hormone and prolactin, exhibited increased mRNA expression of these hormones when exposed to acidic extracellular pH. This increase was partially suppressed by a GPR4 antagonist, suggesting GPR4's involvement in mediating the effects of acidification on hormone production in these tumor cells nih.govnih.gov.

Regarding squamous cell carcinoma of the head and neck (SCCHN) cells, studies have indicated that GPR4 overexpression can lead to increased expression and secretion of pro-angiogenic factors such as IL6, IL8, and VEGFA, thereby promoting angiogenesis in vitro nih.gov. While direct studies on the effects of this compound on SCCHN cell transformation and secretion are not detailed in the provided results, the general findings on GPR4 highlight its potential influence on tumor microenvironment modulation.

Table 3: Effects of this compound on Tumor Cell Secretion

| Cell Line | Hormone/Factor Affected | Effect of Acidic pH | Effect of this compound | Primary Source(s) |

| MtT/S pituitary tumor cells | Growth Hormone | Increased mRNA expression | Partial suppression | nih.govnih.gov |

| Prolactin | Increased mRNA expression | Partial suppression | nih.govnih.gov |

Modulation of Osteogenic Responses in Bone Marrow Stromal Cells (BMSCs)

GPR4 signaling has been shown to influence osteogenic responses in bone marrow stromal cells (BMSCs). Under acidic conditions, GPR4 signaling has been implicated in modulating the expression of factors involved in bone metabolism, such as RANK/RANKL/OPG in osteoblastic cells nih.gov. Furthermore, research indicates that extracellular pH can modulate the osteogenic responses of BMSCs by regulating the GPR4-YAP pathway nih.gov.

Specifically, proton-sensing GPR4 signaling has been found to mediate inhibitory effects on the osteogenesis of BMSCs nih.gov. This suggests that GPR4, when activated by acidic pH, can influence the differentiation and bone-forming capacity of these cells. While specific data on this compound's direct effects on BMSC osteogenesis are not explicitly detailed, the general findings on GPR4 antagonism's impact on these pathways underscore its potential role in regulating bone cell biology.

Table 4: Modulation of Osteogenic Responses in BMSCs by GPR4 Signaling

| Cell Type | Process Affected | Mechanism/Pathway Involved | Effect of GPR4 Activation (Acidosis) | Primary Source(s) |

| Bone Marrow Stromal Cells | Osteogenesis | GPR4-YAP pathway | Inhibitory effects | nih.gov |

| Osteoblastic cells | RANK/RANKL/OPG expression | GPR4 signaling under acidic conditions | Increase | nih.gov |

Preclinical in Vivo Efficacy of Gpr4 Antagonism in Disease Models

Cardiovascular Pathologies

Acidosis is a hallmark of ischemic tissues, such as those affected by myocardial infarction. The activation of GPR4 in endothelial cells under these acidic conditions is hypothesized to contribute to the inflammatory responses that exacerbate tissue injury. Therefore, antagonizing GPR4 presents a targeted strategy to mitigate this damage.

The efficacy of GPR4 antagonist 3b was demonstrated in a murine model of myocardial infarction. guidetopharmacology.orgnih.gov This model involves the permanent ligation of the left anterior descending coronary artery in mice, a procedure that mimics the occlusion of a coronary artery in human myocardial infarction, leading to ischemia and subsequent heart damage. guidetopharmacology.orgnih.gov In this context, the area downstream from the occluded artery becomes ischemic, and the resulting oxygen depletion leads to a decrease in tissue pH, creating an acidic microenvironment that activates GPR4. guidetopharmacology.orgnih.gov The study was designed to assess whether treatment with a potent and selective GPR4 antagonist could confer a protective effect and improve outcomes following this ischemic event. guidetopharmacology.orgnih.gov

Treatment with this compound showed a profound effect on the survival of mice following surgically induced myocardial infarction. guidetopharmacology.orgnih.gov In the control group of mice that underwent the procedure, a high mortality rate was observed, with most animals (6 out of 7) succumbing within 8 days after the operation. nih.gov In stark contrast, all mice (7 out of 7) that received treatment with this compound survived for the entire 28-day observation period. nih.gov This demonstrates a significant enhancement of survival conferred by the antagonism of GPR4. guidetopharmacology.orgnih.gov While the precise mechanism for this improved survival was not fully elucidated in the study, it is speculated that the inhibitory action of the GPR4 antagonist on inflammatory responses, such as the production of inflammatory cytokines and chemokines in endothelial cells, is a key contributing factor. nih.gov

Table 1: Survival Rates in Murine Myocardial Infarction Model

| Treatment Group | Number of Subjects (n) | Number of Survivors at Day 28 | Survival Rate (%) |

| Control | 7 | 1 | 14.3% |

| This compound | 7 | 7 | 100% |

Inflammatory and Autoimmune Disorders

While the GPR4 pathway is implicated in various inflammatory and autoimmune diseases, and other GPR4 antagonists have been investigated in these contexts, the preclinical in vivo efficacy of the specific compound this compound has not been reported in the scientific literature for the following models.

There are no available research findings on the use of this compound in preclinical models of experimental colitis.

There are no available research findings on the use of this compound in preclinical models of arthritis.

There are no available research findings on the use of this compound in preclinical models of pulmonary diseases like emphysema or COPD.

Renal Ischemia-Reperfusion Injury Models

Currently, there is no publicly available scientific literature detailing the in vivo efficacy of the specific compound “this compound” in preclinical models of renal ischemia-reperfusion injury. While the broader role of G protein-coupled receptor 4 (GPR4) in this condition has been investigated, for instance through genetic knockout studies which have shown that GPR4 deletion can reduce renal injury and apoptosis, specific studies utilizing this compound in this context have not been reported in the available literature.

Alleviation of Inflammatory Pain and Hyperalgesia

There is no available preclinical in vivo data on the effects of this compound in models of inflammatory pain and hyperalgesia. Research into other GPR4 antagonists has suggested a potential role for this receptor in pain and inflammation, but specific findings related to compound 3b are not present in the current body of scientific publications.

Reduction of Fibrogenesis in Transplant Models

No preclinical in vivo studies have been published that evaluate the efficacy of this compound in reducing fibrogenesis in any transplant models. The role of GPR4 in fibrotic processes is an area of ongoing research, but data specific to this compound in the context of transplantation is not available.

Neurological Disorders

Models of Neurodegeneration (e.g., MPTP-induced Parkinson's Disease)

There are no published preclinical in vivo studies investigating the effects of this compound in the MPTP-induced mouse model of Parkinson's disease or other models of neurodegeneration. While other selective GPR4 antagonists have been explored for their neuroprotective potential in such models, research specifically documenting the use and efficacy of this compound in this area has not been reported.

Attenuation of Dopaminergic Neuronal Loss and Apoptosis

Consistent with the lack of data in broader neurodegeneration models, there is no specific preclinical in vivo evidence to suggest that this compound attenuates dopaminergic neuronal loss or apoptosis. Studies on the role of GPR4 in neuronal cell death have been conducted, but these have not involved the specific antagonist 3b.

Amelioration of Motor and Memory Functions

There is no available data from preclinical in vivo studies to indicate that this compound has any effect on ameliorating motor and memory functions in the context of neurological disorders.

Reduction of Brain Hemorrhagic Lesions and Cerebral Edema

While direct preclinical in vivo efficacy data for this compound in the context of brain hemorrhagic lesions and cerebral edema is not extensively available in current literature, studies on other selective GPR4 antagonists provide significant insights into the potential therapeutic role of targeting this receptor in cerebrovascular conditions.

Research involving the GPR4 antagonist NE-52-QQ57 has demonstrated its potential in mitigating brain injury. A recent study highlighted that NE-52-QQ57 reduced brain hemorrhagic lesions, cerebral edema, and arteriovenous malformations in a GPRASP1 loss-of-function mouse model nih.gov. This suggests that GPR4 antagonism can play a crucial role in maintaining vascular integrity within the brain.

Furthermore, in a rat model of subarachnoid hemorrhage, a condition often associated with cerebral edema, the inhibition of GPR4 was found to be neuroprotective. These findings underscore the therapeutic potential of GPR4 antagonists in reducing the severe consequences of brain hemorrhages.

Oncological Research

The acidic tumor microenvironment is a key factor in cancer progression, promoting angiogenesis, and metastasis. GPR4, as a proton-sensing receptor, has emerged as a significant target in oncological research.

Suppression of Tumor Angiogenesis and Lymphangiogenesis in Mouse Cancer Models (e.g., melanoma)

GPR4 is highly expressed in vascular endothelial cells and plays a role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Studies have shown that the genetic knockout of GPR4 leads to reduced tumor angiogenesis. In orthotopic breast and colon cancer allograft models, tumor growth was decreased in GPR4 deficient mice due to impaired angiogenesis.

In the context of lymphangiogenesis, the formation of new lymphatic vessels which can facilitate cancer spread, GPR4 antagonism has shown promise. In a mouse melanoma model, treatment with the GPR4 antagonist NE-52-QQ57 reduced lymphangiogenesis nih.gov. This was associated with the modulation of the tumor microenvironment, suggesting that GPR4 plays a role in the communication between cancer cells and the lymphatic system.

Inhibition of Cancer Cell Metastasis (e.g., lymph node metastasis)

The acidic tumor microenvironment can enhance the metastatic potential of cancer cells. Research has indicated that GPR4 activation in lymphatic endothelial cells by acidic pH promotes cancer cell metastasis nih.gov. A study using a mouse melanoma model demonstrated that the administration of the GPR4 antagonist NE-52-QQ57 suppressed lymph node metastasis nih.govnih.gov. This effect is thought to be mediated by the inhibition of acid-induced changes in lymphatic endothelial cells that facilitate cancer cell invasion. While direct evidence for this compound in this context is limited, one study did show that it partially suppressed the acidic-pH-induced expression of growth hormone and prolactin in pituitary tumor cells, indicating a potential role in modulating tumor cell behavior nih.gov.

Modulation of Tumor Growth in Colitis-Associated Colorectal Cancer Models

Chronic inflammation is a known risk factor for the development of certain cancers, such as colitis-associated colorectal cancer (CAC). GPR4 has been implicated in potentiating intestinal inflammation. In a mouse model of CAC induced by azoxymethane (AOM) and dextran sulfate sodium (DSS), the genetic knockout of GPR4 resulted in a significant reduction in tumor burden mdpi.comnih.gov.

Specifically, GPR4 knockout mice exhibited a lower number and smaller volume of intestinal tumors compared to their wild-type counterparts mdpi.com. This was accompanied by reduced tumor blood vessel density, increased tumor necrosis, and decreased tumor cell proliferation mdpi.comnih.gov. These findings highlight the potential of GPR4 antagonism as a therapeutic strategy for inflammation-driven cancers like CAC.

Anti-Viral Applications

Efficacy in Viral Infection Models (e.g., SARS-CoV-2 in K18-hACE2 transgenic mice)

Recent research has explored the role of GPR4 in the context of viral infections, particularly in modulating the host inflammatory response. In a significant study, the GPR4 antagonist NE-52-QQ57 was evaluated in a K18-hACE2 transgenic mouse model of severe SARS-CoV-2 infection nih.govnih.govbiorxiv.org.

Treatment with the GPR4 antagonist led to a notable increase in the survival rate of the infected mice nih.govnih.govbiorxiv.org. This was attributed to both anti-inflammatory and anti-viral effects. The antagonist mitigated the hyperinflammatory response, characterized by a reduction in proinflammatory cytokines and chemokines nih.govnih.gov.

Crucially, the GPR4 antagonist treatment also resulted in a significant reduction in the viral load in both the lungs and brains of the infected mice nih.govnih.gov. The SARS-CoV-2 RNA copy numbers and infectious viral titers in the lungs were decreased in the antagonist-treated group nih.govnih.gov. Furthermore, a lower percentage of SARS-CoV-2 antigen-positive brains was observed in the treated mice, indicating a systemic reduction in viral burden nih.govnih.gov.

Interactive Data Table: Effect of GPR4 Antagonist NE-52-QQ57 on SARS-CoV-2 Viral Load in K18-hACE2 Mice

| Tissue | Parameter | Vehicle Control Group | GPR4 Antagonist Group | Fold Reduction | p-value |

|---|---|---|---|---|---|

| Lung | Viral RNA (copies/μg RNA) | 7.18 x 10⁹ ± 3.20 x 10⁹ | 6.28 x 10⁸ ± 3.99 x 10⁸ | ~11.4 | p = 0.08 |

| Brain | % of SARS-CoV-2 Positive Brains | 75% (9 out of 12) | 41.7% (5 out of 12) | - | p = 0.04 |

Reduction of Hyperinflammatory Responses and Viral Load in Respiratory and Central Nervous System Tissues

Extensive literature searches did not yield specific preclinical in vivo data for a compound identified as “this compound” in the context of reducing hyperinflammatory responses and viral load in respiratory and central nervous system (CNS) tissues. The preponderance of available research in this specific area focuses on the GPR4 antagonist NE-52-QQ57.

Studies on NE-52-QQ57 have demonstrated the potential of GPR4 antagonism to mitigate severe inflammatory reactions and lower viral burdens in animal models of respiratory viral infections that also have neurological implications.

In a key study utilizing a transgenic mouse model of severe COVID-19 (K18-hACE2 mice infected with SARS-CoV-2), treatment with the GPR4 antagonist NE-52-QQ57 was shown to significantly reduce the hyperinflammatory response and viral load in both the lungs and the brain. nih.govnih.govbiorxiv.org This dual anti-inflammatory and anti-viral effect is considered advantageous for managing complications arising from infections like SARS-CoV-2. nih.govfrontiersin.org

The administration of the GPR4 antagonist led to a marked decrease in proinflammatory cytokines and chemokines in the study animals. nih.govnih.govbiorxiv.org Furthermore, the treatment resulted in lower SARS-CoV-2 RNA copy numbers and infectious viral titers in the lungs. nih.govnih.govbiorxiv.org A notable reduction in the percentage of SARS-CoV-2 antigen-positive brains was also observed in the treated group compared to the vehicle group, indicating a significant impact on the viral presence in the central nervous system. nih.govnih.govbiorxiv.org

Specifically, the research findings indicated that NE-52-QQ57 treatment led to an 11.4-fold reduction in SARS-CoV-2 viral RNA copy numbers in the lungs of the treated mice compared to the control group. frontiersin.org In addition to the reduction in viral load, a decrease in the infiltration of CD4+ and CD8+ immune cell clusters was noted in the brains of the mice that received the GPR4 antagonist. nih.gov

These findings from preclinical studies on NE-52-QQ57 underscore the therapeutic potential of GPR4 antagonism as a novel approach for treating COVID-19 and other viral diseases characterized by hyperinflammation and viral dissemination to the respiratory and central nervous systems. nih.govnih.govbiorxiv.org

Research Findings on GPR4 Antagonist NE-52-QQ57 in a SARS-CoV-2 Mouse Model

| Parameter | Vehicle Group | GPR4 Antagonist (NE-52-QQ57) Group | Outcome |

| Viral Load (Lungs) | High | Significantly Reduced | 11.4-fold reduction in viral RNA copy numbers frontiersin.org |

| Viral Load (Brain) | Detected | Percentage of antigen-positive brains decreased | Reduced viral presence in the CNS nih.govnih.govbiorxiv.org |

| Inflammatory Response | Elevated proinflammatory cytokines and chemokines | Reduced levels of inflammatory mediators | Mitigation of hyperinflammatory response nih.govnih.govbiorxiv.org |

| Immune Cell Infiltration (Brain) | Present | Reduced CD4+ and CD8+ immune cell clusters | Decreased neuroinflammation nih.gov |

Future Directions and Research Perspectives

Advanced Structural Biology for GPR4-Antagonist Interactions

A detailed understanding of the molecular interactions between GPR4 and its antagonists is crucial for the rational design of more potent and selective compounds. Advanced structural biology techniques are at the forefront of elucidating these intricate relationships.

High-Resolution Cryo-Electron Microscopy (Cryo-EM) Studies of GPR4-Antagonist Complexes

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the determination of high-resolution structures of G protein-coupled receptors (GPCRs) in various functional states. While a specific cryo-EM structure of GPR4 in complex with antagonist 3b has not yet been reported, the existing structures of GPR4 bound to other antagonists, such as NE52-QQ57, provide a valuable framework. These studies have revealed the dynamic nature of the extracellular loop 2 and a unique allosteric binding site for antagonists. Future cryo-EM studies focused on the GPR4-3b complex are anticipated to provide precise details of the binding pocket and the specific amino acid residues that mediate the interaction. This knowledge will be instrumental in designing novel antagonists with optimized binding affinities and selectivities.

Computational Modeling and Molecular Dynamics Simulations of Binding Dynamics

In concert with experimental structural data, computational approaches are powerful tools for exploring the dynamic nature of receptor-ligand interactions. Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding pose of GPR4 antagonist 3b within the receptor's binding site. These simulations can predict the stability of the complex, identify key hydrogen bonds and hydrophobic interactions, and elucidate the conformational changes in both the ligand and the receptor upon binding. Furthermore, advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can explore the energy landscape of ligand binding and unbinding, providing insights into the kinetics of the interaction. This information is invaluable for the rational design of next-generation antagonists with improved pharmacokinetic and pharmacodynamic properties.

Development of Next-Generation GPR4 Antagonists

Building upon the foundation laid by this compound, the development of new antagonists with superior efficacy and drug-like properties is a key research focus.

Exploration of Novel Chemical Classes for Improved Efficacy

The chemical scaffold of this compound, a dibenzazepine derivative, has proven to be a successful starting point. ersnet.org However, the exploration of novel chemical classes is essential to expand the chemical space for GPR4 antagonism and to identify compounds with potentially improved therapeutic indices. High-throughput screening of diverse chemical libraries, followed by structure-activity relationship (SAR) studies, can lead to the discovery of entirely new scaffolds. For instance, research has identified promising GPR4 antagonists based on amino-pyrimidine and imidazo-pyridine derivatives. nih.gov By exploring a wider range of chemical structures, researchers can optimize not only potency but also selectivity against other proton-sensing GPCRs like OGR1 and TDAG8, a key feature of this compound. ersnet.org

| Compound Class | Representative Compound | Key Features |

| Dibenzazepine Derivatives | This compound | High potency and selectivity |

| Amino-pyrimidine Derivatives | 39c | Orally active, efficacious in models of angiogenesis, inflammation, and pain nih.gov |

| Imidazo-pyridine Derivatives | Not specified | Explored for GPR4 antagonism nih.gov |

Strategies for Enhanced Pharmacokinetic Properties

For a GPR4 antagonist to be clinically successful, it must possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. While this compound has shown efficacy in preclinical in vivo models, further optimization is likely necessary. ersnet.org Strategies to enhance pharmacokinetic properties include:

Improving Metabolic Stability: Modifying metabolically labile sites within the molecule can reduce clearance and prolong its half-life. This can be guided by in vitro metabolism studies using liver microsomes.

Increasing Oral Bioavailability: Optimizing physicochemical properties such as solubility and permeability can enhance absorption from the gastrointestinal tract. Formulation strategies can also be employed to improve oral bioavailability.

Reducing Off-Target Effects: As seen in the development of other GPR4 antagonists, eliminating binding to off-target proteins, such as the H3 receptor and hERG channel, is crucial to minimize potential side effects. nih.gov

Investigation of GPR4 Antagonism in Underexplored Pathological Contexts

While the initial focus for this compound was on myocardial infarction, the role of GPR4 in a variety of other acid-related pathologies suggests a broad therapeutic potential for its antagonists. ersnet.org

Emerging research indicates that GPR4 antagonism could be beneficial in a range of underexplored diseases:

Cancer: The acidic tumor microenvironment is known to promote tumor progression and metastasis. GPR4 is implicated in lymphatic cancer metastasis, and its antagonism has been shown to reduce lymph node metastases in a mouse melanoma model. nih.govnih.gov Further investigation into the role of GPR4 antagonists in various cancer types is a promising area of research.

Respiratory Diseases: GPR4 is highly expressed in the lungs and is involved in regulating vascular permeability and inflammation. ersnet.org GPR4 antagonists have shown potential in models of COPD and COVID-19 by reducing lung injury, inflammation, and mucus production. ersnet.orgersnet.orgnih.gov

Kidney Disease: GPR4 is expressed in the kidney and plays a role in acid-base homeostasis. nih.gov Studies in mouse models of crystalline nephropathy suggest that GPR4 knockout mice have better-preserved kidney function, indicating that GPR4 antagonists could be a therapeutic strategy for certain kidney diseases. physoc.org

Neuroinflammation: GPR4 is expressed in the central nervous system, and its inhibition has shown neuroprotective effects. In a mouse model of Parkinson's disease, a GPR4 antagonist reduced dopaminergic neuronal loss and improved motor and memory functions, suggesting a role in mitigating neuroinflammation. nih.gov

The continued exploration of GPR4 antagonism in these and other pathological contexts will be critical in realizing the full therapeutic potential of compounds like this compound.

Systems Biology Approaches to Elucidate Broader GPR4-Mediated Regulatory Networks

The development of potent and selective probes like this compound opens the door to a more profound understanding of the G protein-coupled receptor 4 (GPR4) signaling pathway. nih.gov While initial studies have successfully linked GPR4 activation under acidic conditions to specific cellular responses such as inflammation and angiogenesis, these effects are likely part of larger, more intricate biological networks. researchgate.netcell.com Future research will benefit from employing systems biology approaches to map the comprehensive regulatory networks that are modulated by GPR4 activity.

A systems-level analysis would move beyond linear signaling pathways to create detailed models of the molecular interactions downstream of GPR4 activation or inhibition. By treating biological systems, such as endothelial cells which highly express GPR4, with this compound, researchers can generate large-scale datasets to computationally model the receptor's sphere of influence. acs.orgnih.gov Such models can help identify critical nodes and feedback loops that govern cellular behavior in response to pH changes.

Methodologies applicable to this endeavor include:

Transcriptomic and Proteomic Profiling: High-throughput analysis of gene and protein expression changes following GPR4 inhibition by antagonist 3b can reveal clusters of co-regulated molecules.

Network Reconstruction: Using the generated data, algorithms can reverse-engineer gene regulatory and protein-protein interaction networks to visualize the direct and indirect targets of GPR4 signaling.

Pathway Analysis: Advanced bioinformatics tools can map the differentially expressed genes and proteins to known signaling and metabolic pathways, uncovering previously unknown connections between GPR4 and other cellular processes. biorxiv.org

These approaches will be crucial for understanding the full physiological and pathological roles of GPR4. For instance, while antagonist 3b has shown therapeutic benefits in a mouse model of myocardial infarction, the precise molecular network responsible for this protective effect remains to be fully elucidated. nih.govresearchgate.net A systems biology perspective would provide a holistic view, potentially identifying novel biomarkers for disease progression and new therapeutic targets within the GPR4-mediated network.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a truly comprehensive understanding of the mechanisms of action of this compound, future research will require the integration of multiple layers of biological data, a strategy known as multi-omics. thermofisher.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a more complete and holistic picture of a biological system's response to perturbation. thermofisher.comthermofisher.com Analyzing any single "ome" provides only a partial snapshot of the cellular state. thermofisher.com

The application of a multi-omics strategy in studying this compound would involve the systematic collection and analysis of various data types from relevant in vitro or in vivo models. For example, in a study investigating the antagonist's effect on inflammation, researchers could profile the following:

Transcriptome: RNA sequencing to identify all genes whose expression is altered by the antagonist.

Proteome: Mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications, such as phosphorylation, which are critical for signal transduction. nih.gov

Metabolome: Analysis of cellular metabolites to understand how GPR4 inhibition affects metabolic pathways, which are closely linked to inflammation and cellular stress.

By integrating these datasets, researchers can construct a multi-layered model of the antagonist's effect. biorxiv.orgnih.gov For instance, a decrease in the transcription of a specific inflammatory cytokine gene (transcriptomics) could be correlated with a reduction in the corresponding protein level (proteomics) and a shift in related metabolic pathways (metabolomics). This integrative approach allows for the identification of causal relationships and the discovery of novel mechanisms that would be missed by single-omics analyses. thermofisher.comnih.gov This deep mechanistic insight is vital for optimizing drug development and personalizing therapeutic strategies targeting the GPR4 receptor.

Q & A

Q. What controls are essential when evaluating this compound in endothelial inflammation models?

- Methodological Answer: Include pH-matched vehicle controls (e.g., buffered media at pH 6.5–7.4) and GPR4-negative endothelial cells (e.g., CRISPR knockouts). Validate antagonist specificity with rescue experiments (GPR4 overexpression) and compare to pan-GPCR antagonists (e.g., suramin) .

Q. How should pharmacokinetic parameters guide dosing regimens for in vivo studies with this compound?

- Methodological Answer: 3b’s half-life (~4–6 hours in mice) necessitates twice-daily dosing (e.g., 6.7 mg/kg, i.p.) to maintain therapeutic levels. Measure plasma/tissue concentrations via LC-MS/MS and correlate with target engagement (e.g., cAMP suppression in endothelial cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.